molecular formula C10H8BrClO2 B2619989 (1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid CAS No. 2227853-01-0

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid

Cat. No. B2619989
CAS RN: 2227853-01-0
M. Wt: 275.53
InChI Key: MWCQYJDHVHNINE-NKWVEPMBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid, also known as BCCCA, is a cyclic amino acid that has been extensively studied for its potential therapeutic applications. BCCCA has shown promising results in various scientific research studies, making it a topic of interest for researchers.

Mechanism of Action

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid exerts its therapeutic effects through various mechanisms of action. One such mechanism involves the inhibition of pro-inflammatory cytokines, which are responsible for the inflammatory response. This compound also induces apoptosis, a process of programmed cell death, in cancer cells, thereby preventing their growth and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory markers in the body, thereby reducing the risk of inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, leading to their death and preventing their growth and proliferation.

Advantages and Limitations for Lab Experiments

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid has several advantages as a potential therapeutic agent. It is easy to synthesize and has been shown to be effective in various scientific research studies. However, it also has some limitations. This compound can be toxic at high doses, and further research is needed to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the study of (1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid. One such direction involves the development of novel drug delivery systems for this compound, which can improve its bioavailability and reduce its toxicity. Another direction involves the study of this compound in combination with other drugs, which can enhance its therapeutic effects. Further research is also needed to determine the safety and efficacy of this compound in humans, which can pave the way for its use as a potential therapeutic agent in the future.
Conclusion:
In conclusion, this compound is a cyclic amino acid that has shown promising results in various scientific research studies. It has anti-inflammatory and anticancer properties and can be used to treat various diseases. This compound is easy to synthesize and has several advantages as a potential therapeutic agent. However, further research is needed to determine its safety and efficacy in humans, and to develop novel drug delivery systems for this compound.

Synthesis Methods

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid can be synthesized through a multi-step process involving the reaction of 4-bromo-3-chlorobenzyl cyanide with cyclopropanecarboxylic acid. The resulting compound is then hydrolyzed to produce this compound.

Scientific Research Applications

(1R,2R)-2-(4-Bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid has been studied for its potential therapeutic applications in various scientific research studies. One such study showed that this compound has anti-inflammatory properties and can be used to treat inflammatory diseases. Another study demonstrated that this compound has anticancer properties and can be used to treat various types of cancer.

properties

IUPAC Name

(1R,2R)-2-(4-bromo-3-chlorophenyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrClO2/c11-8-2-1-5(3-9(8)12)6-4-7(6)10(13)14/h1-3,6-7H,4H2,(H,13,14)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCQYJDHVHNINE-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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